molecular formula C13H8O4 B3013083 Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone CAS No. 1706446-90-3

Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone

Cat. No. B3013083
CAS RN: 1706446-90-3
M. Wt: 228.203
InChI Key: SOIZNMKHVNCYCZ-UHFFFAOYSA-N
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Description

Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone, commonly known as Furosemide, is a potent diuretic drug used to treat conditions such as congestive heart failure, liver disease, and kidney disease. Furosemide works by blocking the reabsorption of sodium, chloride, and water in the kidneys, leading to increased urine output and decreased fluid retention in the body.

Scientific Research Applications

Furosemide has been extensively studied in both clinical and laboratory settings. It is commonly used in the treatment of edema associated with heart, liver, and kidney diseases. In addition, Furosemide has been shown to have potential therapeutic applications in the treatment of hypertension, hypercalcemia, and certain types of cancer.

Mechanism of Action

Furosemide works by blocking the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This leads to increased excretion of sodium, chloride, and water, resulting in decreased fluid retention in the body.
Biochemical and Physiological Effects:
Furosemide has several biochemical and physiological effects on the body. It increases urine output, decreases blood volume and pressure, and decreases plasma volume and osmolarity. Furosemide also increases the excretion of potassium, calcium, and magnesium ions.

Advantages and Limitations for Lab Experiments

Furosemide is a widely used diuretic drug and has several advantages for laboratory experiments. It is relatively inexpensive, readily available, and has well-established pharmacological effects. However, Furosemide has some limitations, including potential interference with other experimental drugs or assays and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on Furosemide. One area of interest is the development of new formulations or delivery methods for Furosemide to improve its efficacy and reduce potential side effects. Another area of research is the investigation of Furosemide's potential therapeutic applications in other diseases or conditions, such as pulmonary edema or acute kidney injury. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of Furosemide.

Synthesis Methods

Furosemide is synthesized by reacting 2-furoyl chloride with 6-hydroxy-3-(p-tolyl)benzofuran in the presence of a base such as sodium hydroxide. The resulting product is then acidified with hydrochloric acid, and the precipitated Furosemide is collected and purified.

properties

IUPAC Name

furan-2-yl-(6-hydroxy-1-benzofuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-8-3-4-9-10(7-17-12(9)6-8)13(15)11-2-1-5-16-11/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIZNMKHVNCYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=COC3=C2C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl(6-hydroxybenzofuran-3-yl)methanone

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